Crystal Structure Analysis of Ni(II) Meso-Tetra(4-Pyridyl)Porphine: A Technical Guide for Supramolecular Design and Catalysis
Crystal Structure Analysis of Ni(II) Meso-Tetra(4-Pyridyl)Porphine: A Technical Guide for Supramolecular Design and Catalysis
Executive Summary
The structural elucidation of metalloporphyrins is a cornerstone of modern supramolecular chemistry, drug development (e.g., photodynamic therapy), and electrocatalysis. Among these, Ni(II) meso-tetra(4-pyridyl)porphine (NiTPyP) occupies a privileged position. By combining a redox-active nickel center with four exodentate pyridyl nitrogen atoms, NiTPyP serves as a highly versatile building block for Metal-Organic Frameworks (MOFs) and multidimensional coordination polymers[1][2].
This technical whitepaper provides an in-depth analysis of the crystal structure of NiTPyP. As a Senior Application Scientist, I will deconstruct the crystallographic profile, detail the causality behind its molecular distortions, and provide field-proven, self-validating protocols for its synthesis and X-ray diffraction (SC-XRD) analysis.
Molecular Architecture & Crystallographic Profile
The functional utility of NiTPyP is dictated by two primary structural features: the coordination geometry of the central Ni(II) ion and the spatial orientation of the peripheral 4-pyridyl groups.
The Porphyrin Core: Ruffling and Saddling Distortions
Nickel(II) in a porphyrin macrocycle adopts a low-spin d8 configuration, strongly preferring a square planar geometry. However, the optimal Ni–N(pyrrole) bond length is approximately 1.90–1.95 Å, which is significantly shorter than the natural cavity radius of an undistorted, planar porphyrin (~2.04 Å).
The Causality of Distortion: To maximize orbital overlap and stabilize the dx2−y2 orbital, the macrocycle must contract. Because the rigid aromatic system cannot contract uniformly without immense ring strain, the porphyrin core buckles. This results in out-of-plane distortions, most commonly adopting a "ruffled" ( S4 symmetry) or "saddled" ( D2d symmetry) conformation. This distortion breaks the strict planarity of the π -conjugation, narrowing the HOMO-LUMO gap and significantly altering the molecule's redox potentials—a feature highly advantageous for electrocatalytic water splitting and peroxo-bridged polymer formation[1][3].
Peripheral 4-Pyridyl Groups: Steric Hindrance
The four meso-substituted 4-pyridyl rings do not lie coplanar with the porphyrin core. The Causality of Rotation: The ortho-hydrogens of the pyridyl rings sterically clash with the beta-hydrogens of the pyrrole rings. To minimize this steric repulsion, the pyridyl rings rotate out of the porphyrin plane, typically exhibiting dihedral angles between 60° and 70°[4]. This angular offset is critical for 3D framework design; it prevents the formation of strictly planar 2D sheets, forcing supramolecular assemblies into porous 3D architectures or staggered 2D layers[5].
Crystallographic Data Summary
When crystallized, NiTPyP and its immediate solvates frequently crystallize in the triclinic crystal system. Below is a summary of representative crystallographic parameters derived from SC-XRD analyses of NiTPyP-based structures[2][6].
| Parameter | Representative Value / Range | Significance |
| Chemical Formula | C40H24N8Ni | Core metalloporphyrin unit. |
| Crystal System | Triclinic | Indicates low symmetry packing, often dictated by solvent. |
| Space Group | P1ˉ | Centrosymmetric packing is highly favored to maximize π−π stacking. |
| Ni–N Bond Length | 1.90 – 1.95 Å | Shorter than freebase cavity; induces core ruffling. |
| Pyridyl Dihedral Angle | 60° – 72° | Driven by steric hindrance; dictates MOF topology. |
| Intermolecular Distance | ~3.4 – 3.6 Å | Optimal distance for face-to-face π−π stacking interactions. |
Experimental Workflows & Self-Validating Protocols
To obtain high-resolution crystallographic data, the synthesis, crystallization, and data collection must be executed with strict environmental controls.
Protocol: Synthesis and Crystallization of NiTPyP
This protocol ensures the generation of phase-pure, diffraction-quality single crystals.
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Metalation Reaction: Suspend meso-tetra(4-pyridyl)porphine (TPyP) in a 1:1 (v/v) mixture of dimethylformamide (DMF) and glacial acetic acid. Add a 3-molar excess of Ni(OAc)2⋅4H2O . Reflux at 120°C for 48 hours[6].
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Causality: Acetic acid acts as a proton shuttle, facilitating the deprotonation of the inner pyrrole nitrogen atoms. DMF ensures the solubility of the bulky porphyrin precursor at elevated temperatures.
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Spectroscopic Validation (Self-Check): Monitor the reaction via UV-Vis spectroscopy. The reaction is deemed complete when the four Q-bands of the freebase TPyP collapse into two distinct Q-bands (typically ~530 nm and ~570 nm). This confirms the transition to the higher pseudo-symmetry of the metallated core[3].
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Purification: Cool the mixture and precipitate the product using cold distilled water. Filter, wash sequentially with water and acetone to remove unreacted metal salts, and dry under vacuum.
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Crystal Growth (Vapor Diffusion): Dissolve the purified NiTPyP in a minimum volume of chloroform ( CHCl3 ). Place the un-capped vial inside a larger, sealed chamber containing methanol (anti-solvent). Allow slow vapor diffusion at 4°C over 14–21 days.
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Causality: Slow diffusion kinetics prevent the kinetic trapping of amorphous aggregates, allowing the thermodynamic formation of highly ordered single crystals.
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Fig 1. Self-validating experimental workflow for the crystallization and SC-XRD analysis of NiTPyP.
Protocol: SC-XRD Data Collection and Refinement
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Crystal Mounting: Select a dark red/purple block crystal under a polarized light microscope. Mount it on a MiTeGen loop using paratone oil to protect it from atmospheric moisture.
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Cryogenic Cooling: Immediately transfer the mounted crystal to the goniometer under a steady stream of N2 gas at 100 K.
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Causality: Cryo-cooling is mandatory to minimize the thermal vibrational motion (thermal ellipsoids) of the peripheral pyridyl rings, which are highly prone to rotational disorder at room temperature.
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Data Acquisition: Utilize Mo K α radiation ( λ=0.71073 Å). Collect full-sphere data using ω and ϕ scans to ensure high redundancy and completeness.
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Structure Solution: Solve the structure using intrinsic phasing algorithms (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Apply geometric restraints (AFIX) to any disordered solvent molecules trapped within the crystal lattice.
Mechanistic Insights: Supramolecular Assembly
The structural parameters obtained from SC-XRD directly explain NiTPyP's behavior in advanced applications. The peripheral pyridyl nitrogens act as potent Lewis bases. When introduced to secondary transition metals (e.g., Ru, Pt, Zr), they undergo exodentate coordination to form robust MOFs[5][7].
Furthermore, the ruffled nature of the Ni(II) core exposes the axial coordination sites of the nickel ion. In alkaline media, this structural exposure allows for the electrocatalytic generation of hydroxyl radicals, inducing the formation of highly active peroxo-bridged Ni−O−O−Ni coordination polymers used in advanced sensor platforms and water-splitting cells[1][3].
Fig 2. Mechanistic pathway of NiTPyP structural features driving MOF assembly and catalysis.
References
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Unveiling the Structure of Polytetraruthenated Nickel Porphyrin by Raman Spectroelectrochemistry Langmuir (ACS Publications)[Link]
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Ultrasensitive Aptasensing Platform for the Detection of β-Amyloid-42 Peptide Based on MOF Containing Bimetallic Porphyrin Graphene Oxide and Gold Nanoparticles ACS Applied Bio Materials[Link]
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Modulation of Electrocatalytic Overall Water Splitting Performance by β,β′-Functionalization of Ni(II) Porphyrins Inorganic Chemistry (ACS Publications)[Link]
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Chemical Control of Supramolecular Organizations in Tetrapyridylporphyrin Thin Films Royal Society of Chemistry (RSC)[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. books.rsc.org [books.rsc.org]
- 6. rsc.org [rsc.org]
- 7. On an electrode modified by a supramolecular ruthenium mixed valence (Ru(II)/Ru(III)) diphosphine-porphyrin assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
